molecular formula C10H12BNO3 B14006008 (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid

(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid

Cat. No.: B14006008
M. Wt: 205.02 g/mol
InChI Key: BISGSZBUDIPHDG-UHFFFAOYSA-N
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Description

(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-3-yl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the aryl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid largely depends on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

Uniqueness: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-3-yl group, which can impart specific reactivity and properties to the compound. This makes it a valuable building block in the synthesis of complex molecules and materials with tailored properties.

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[4-(2-oxopyrrolidin-3-yl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10-9(5-6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)

InChI Key

BISGSZBUDIPHDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCNC2=O)(O)O

Origin of Product

United States

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